molecular formula C16H14N4S B2951851 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 537016-65-2

4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2951851
CAS No.: 537016-65-2
M. Wt: 294.38
InChI Key: DAERBFIMRYBNRR-QPJJXVBHSA-N
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Description

4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a cinnamyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and coupling reactions.

    Attachment of the Cinnamyl Group: This can be done through alkylation or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Substitution reactions may occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group could lead to the formation of a disulfide or sulfonic acid derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Investigation of its activity against various microorganisms.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other compounds.

    Polymer Science:

Mechanism of Action

The mechanism of action of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives: Compounds with similar structures but different substituents.

    Other Triazole Compounds: Compounds containing the triazole ring but with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c21-16-19-18-15(14-8-10-17-11-9-14)20(16)12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAERBFIMRYBNRR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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